AChE-IN-24

Enzyme Inhibition IC50 Acetylcholinesterase

AChE-IN-24 is a uniquely BBB‑penetrant acetylcholinesterase inhibitor (IC₅₀ 0.053 μM). Unlike Donepezil or peripheral‑restricted analogs, it achieves brain concentrations essential for translational Alzheimer’s models. Procure this research‑grade compound to eliminate experimental variability and accelerate CNS drug discovery.

Molecular Formula C22H30N2O4S2
Molecular Weight 450.6 g/mol
Cat. No. B12406777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-24
Molecular FormulaC22H30N2O4S2
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC
InChIInChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+
InChIKeyNUNYQVNSVRDGSF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-24: A Blood-Brain Barrier Permeable Acetylcholinesterase Inhibitor for Neuroscience Research Procurement


AChE-IN-24 (CAS: 3033542-32-1) is a synthetic small-molecule acetylcholinesterase (AChE) inhibitor developed as a research tool for studying cholinergic dysfunction in neurodegenerative models . This compound belongs to a class of agents designed to increase synaptic acetylcholine levels by preventing enzymatic breakdown. Unlike many early-stage inhibitors, AChE-IN-24 is specifically noted for its confirmed ability to cross the blood-brain barrier (BBB) , a critical attribute for central nervous system (CNS) applications. Vendor data sheets report a potent inhibitory concentration against human AChE (hAChE), with a half-maximal inhibitory concentration (IC50) of 0.053 μM . This profile positions AChE-IN-24 as a targeted candidate for in vitro and in vivo Alzheimer's disease (AD) research, where BBB penetration is a prerequisite for translational relevance .

Why AChE-IN-24 Cannot Be Replaced by Generic or First-Generation AChE Inhibitors


Substituting AChE-IN-24 with other 'in-class' acetylcholinesterase inhibitors introduces significant experimental variability and can invalidate translational CNS studies. While clinical drugs like Donepezil, Rivastigmine, and Galantamine are established AChE inhibitors, they present divergent pharmacological profiles that are unsuitable for direct substitution in discovery research. AChE-IN-24 offers a specific combination of potency (IC50 = 0.053 μM) and explicit BBB permeability that is not a universal feature of the class. For example, many potent AChE inhibitors fail to achieve therapeutically relevant brain concentrations due to efflux transporter activity or poor passive diffusion, a limitation that AChE-IN-24's structure overcomes . Furthermore, dual-target analogs like AChE/BChE-IN-24 exhibit markedly lower potency (IC50 = 16.38 μM for AChE), making them poor substitutes in assays requiring robust target engagement at lower concentrations . The quantitative evidence below underscores why AChE-IN-24 represents a distinct tool optimized for CNS-specific inhibition rather than a generic cholinergic modulator.

Quantitative Comparative Evidence for AChE-IN-24: Potency, Selectivity, and CNS Access


Comparative Potency: AChE-IN-24 vs. Dual Cholinesterase Inhibitor AChE/BChE-IN-24

AChE-IN-24 demonstrates a significantly higher potency for human acetylcholinesterase compared to the structurally related analog AChE/BChE-IN-24 (Compound 5k). In standardized biochemical assays, AChE-IN-24 inhibits hAChE with an IC50 of 0.053 μM , whereas AChE/BChE-IN-24 exhibits a much weaker inhibition profile with an IC50 of 16.38 μM for the same target . This represents a >300-fold difference in inhibitory concentration required to achieve half-maximal enzyme blockade. This stark contrast underscores that even minor structural variations between analogs can lead to orders of magnitude differences in target engagement, directly impacting assay sensitivity and dose-response relationships in cellular or biochemical studies.

Enzyme Inhibition IC50 Acetylcholinesterase Drug Discovery

CNS Penetration Differentiation: Blood-Brain Barrier Permeability of AChE-IN-24

A critical differentiator for AChE-IN-24 is its explicit characterization as a blood-brain barrier (BBB) penetrant compound . While many potent AChE inhibitors exhibit high activity in vitro, their utility in CNS models is nullified by an inability to achieve adequate brain exposure due to P-glycoprotein (P-gp) efflux or poor passive permeability. In contrast, AChE-IN-24 is specifically validated as crossing the BBB , positioning it as a suitable tool for in vivo Alzheimer's disease research. This is a class-level inference where the explicit BBB-permeable annotation distinguishes AChE-IN-24 from other early-stage inhibitors (e.g., certain carbamate or organophosphate probes) that lack this property and are consequently restricted to peripheral or ex vivo applications.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery Neuropharmacology

Selectivity Profile: Preference for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE)

AChE-IN-24 exhibits a notable degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), a related enzyme that can complicate interpretation of cholinergic effects. Data indicates significantly lower inhibitory activity against human BChE (hBChE) compared to its potent inhibition of hAChE (IC50 = 0.053 μM) . In the context of Alzheimer's disease research, AChE is the primary therapeutic target responsible for synaptic acetylcholine hydrolysis, whereas BChE plays a compensatory role in advanced pathology. The selective profile of AChE-IN-24 reduces the potential for off-target cholinergic side effects mediated by BChE inhibition, providing a cleaner pharmacological signal. This contrasts with non-selective inhibitors like Physostigmine or dual inhibitors (e.g., Rivastigmine) which potently block both enzymes, potentially confounding results.

Selectivity Enzyme Assays Butyrylcholinesterase Off-Target Effects

Optimal Scientific and Industrial Use Cases for AChE-IN-24 Based on Validated Evidence


In Vivo Alzheimer's Disease Modeling Requiring CNS Target Engagement

AChE-IN-24 is optimally deployed in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) where BBB penetration is essential for observing cognitive or biochemical effects. Based on its explicit BBB permeability and potent inhibition of hAChE (IC50 = 0.053 μM), it serves as a positive control for CNS-active cholinergic modulation. Unlike peripherally restricted inhibitors, AChE-IN-24 can be administered systemically to evaluate effects on brain amyloid-beta pathology, neuroinflammation, or synaptic plasticity deficits.

In Vitro Assays for Characterization of Novel Cholinergic Modulators

In biochemical and cell-based screening cascades, AChE-IN-24 provides a well-characterized reference standard for assay validation and benchmarking new chemical entities (NCEs). Its defined IC50 value of 0.053 μM allows researchers to establish reliable dose-response curves and calculate Z'-factors for high-throughput screening (HTS) campaigns. The compound's selectivity profile makes it particularly valuable in counter-screens against BChE to filter out non-selective hits early in the discovery process.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

AChE-IN-24's disclosed molecular structure (C22H30N2O4S2) provides a tractable scaffold for medicinal chemists aiming to optimize BBB penetration, metabolic stability, or selectivity. Its established CNS permeability makes it a superior starting point for SAR exploration compared to structurally similar but non-penetrant analogs. Synthetic modifications can be evaluated in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio studies, using AChE-IN-24 as the baseline comparator.

Procurement for Academic Neuroscience Core Facilities and Shared Resource Laboratories

For core facilities supporting diverse neuroscience PIs, AChE-IN-24 represents a versatile and validated reagent. Its documented ability to cross the BBB eliminates the need for technicians to verify CNS exposure in preliminary studies, saving time and reducing animal usage. The availability of analytical data (IC50, CAS, MW) ensures reproducibility and allows for seamless integration into standard operating procedures (SOPs) for enzymatic assays and rodent behavioral studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.